molecular formula C10H13FO B7862449 2-(3-Fluorophenyl)-2-butanol

2-(3-Fluorophenyl)-2-butanol

Cat. No.: B7862449
M. Wt: 168.21 g/mol
InChI Key: OATBDRSSZJNKDQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-butanol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-butanol typically involves the reaction of 3-fluorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: 2-(3-Fluorophenyl)-2-butanone

    Reduction: 2-(3-Fluorophenyl)butane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-2-butanol
  • 2-(2-Fluorophenyl)-2-butanol
  • 2-(3-Chlorophenyl)-2-butanol

Comparison: 2-(3-Fluorophenyl)-2-butanol is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

2-(3-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATBDRSSZJNKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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